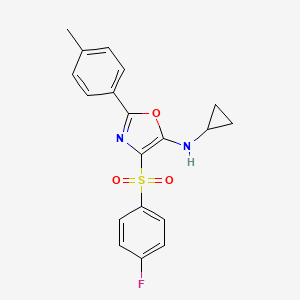

N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

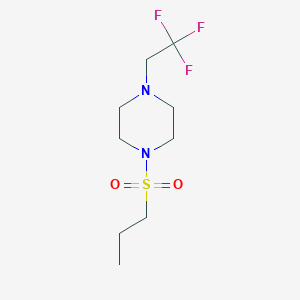

N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs called Janus kinase inhibitors, which are used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Research has focused on the synthesis and characterization of organic compounds incorporating the 4-(phenylsulfonyl)phenyl fragment, which includes derivatives of N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine. These compounds have been analyzed using spectral methods (UV-Vis, FT-IR, 1H-NMR, 13C-NMR, MS) to confirm their structures. The therapeutic potential and toxicological profiles of these newly synthesized compounds have also been evaluated, demonstrating their potential in biomedical applications (Apostol et al., 2019).

Cytotoxicity Evaluation

- The cytotoxic effects of compounds containing the oxazole ring and the 4-(phenylsulfonyl)phenyl moiety have been assessed. Such studies are crucial for determining the potential therapeutic applications of these compounds. The evaluation involved advanced bioassays, highlighting the importance of comprehensive toxicological assessment in drug development processes (Apostol et al., 2021).

Applications in Organic Synthesis

- N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine derivatives have been utilized in organic synthesis, including the development of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These electrolytes were synthesized via activated fluorophenyl-amine reactions, showcasing the compound's utility in creating advanced materials with precise control over cation functionality without side reactions (Kim et al., 2011).

Thermal and Photolytic Transformations

- Studies on the thermal, acid-catalyzed, and photolytic transformations of related compounds have provided insights into their reactivity and potential applications in synthesizing complex molecular structures. Such research underscores the versatility of N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine and its derivatives in chemical synthesis (Vasin et al., 2014).

Electrophilic Bromocyclization

- The compound and its derivatives have also been studied in the context of electrophilic bromocyclization reactions, demonstrating their application in synthesizing oxazolines and oxazines with good yields and excellent diastereoselectivity. This highlights the compound's role in facilitating specific and efficient synthetic pathways (Wong et al., 2015).

Propiedades

IUPAC Name |

N-cyclopropyl-4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c1-12-2-4-13(5-3-12)17-22-19(18(25-17)21-15-8-9-15)26(23,24)16-10-6-14(20)7-11-16/h2-7,10-11,15,21H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLPZZFKICNMQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)

![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)

![8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2987348.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2987349.png)

![3-Methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2987352.png)

![tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate](/img/structure/B2987356.png)